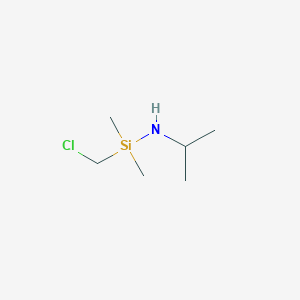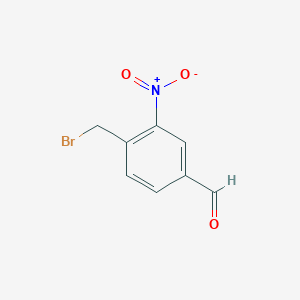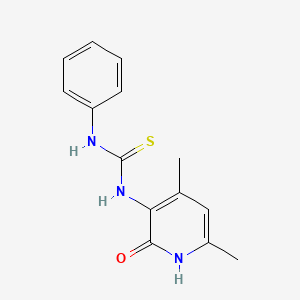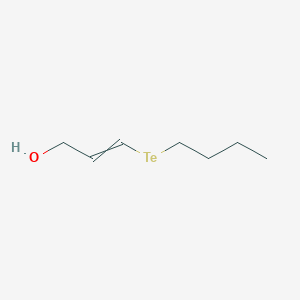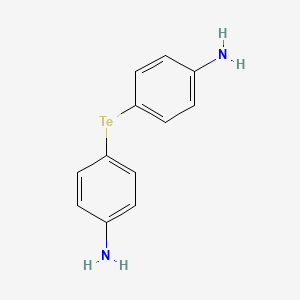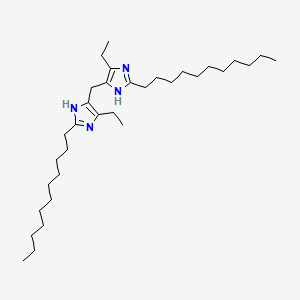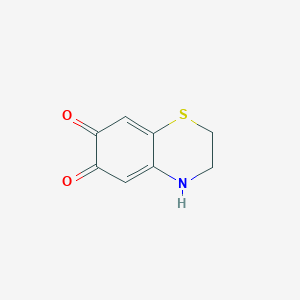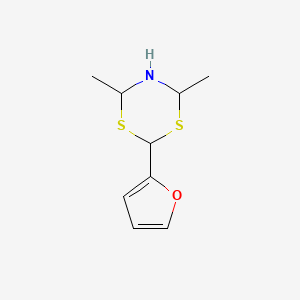![molecular formula C6H7N3O4 B12559373 1-[(Oxiran-2-yl)methyl]-1,3,5-triazinane-2,4,6-trione CAS No. 146692-58-2](/img/structure/B12559373.png)
1-[(Oxiran-2-yl)methyl]-1,3,5-triazinane-2,4,6-trione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(Oxiran-2-yl)methyl]-1,3,5-triazinane-2,4,6-trione typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of an oxirane-containing compound with a triazinane derivative. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the final product suitable for various applications .
化学反应分析
Types of Reactions
1-[(Oxiran-2-yl)methyl]-1,3,5-triazinane-2,4,6-trione undergoes several types of chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols or other oxidized derivatives.
Reduction: Reduction reactions can open the oxirane ring, leading to the formation of alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the oxirane ring is opened by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .
Major Products Formed
The major products formed from these reactions include diols from oxidation, alcohols from reduction, and substituted triazinane derivatives from nucleophilic substitution .
科学研究应用
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Industry: The compound is used in the development of advanced materials, including polymers and coatings.
作用机制
The mechanism of action of 1-[(Oxiran-2-yl)methyl]-1,3,5-triazinane-2,4,6-trione involves its interaction with cellular components, leading to the induction of apoptosis in cancer cells. The compound activates both extrinsic and intrinsic apoptotic pathways, involving caspase activation and mitochondrial permeability transition . Additionally, the compound’s interaction with nuclear NF-κB plays a role in enhancing its chemosensitivity when used in combination with curcumin .
相似化合物的比较
Similar Compounds
1,3,5-Tris((oxiran-2-yl)methyl)-1,3,5-triazinane-2,4,6-trione: A similar compound with multiple oxirane groups, used as an experimental antitumor agent.
1-(Oxiran-2-ylmethyl)-1H-indole-3-carbaldehyde: Another compound with an oxirane ring, used in various chemical reactions.
Uniqueness
1-[(Oxiran-2-yl)methyl]-1,3,5-triazinane-2,4,6-trione is unique due to its specific structure, which allows it to undergo a variety of chemical reactions and exhibit significant biological activity. Its ability to induce apoptosis in cancer cells and enhance chemosensitivity when combined with other compounds makes it a valuable molecule for further research and development .
属性
CAS 编号 |
146692-58-2 |
|---|---|
分子式 |
C6H7N3O4 |
分子量 |
185.14 g/mol |
IUPAC 名称 |
1-(oxiran-2-ylmethyl)-1,3,5-triazinane-2,4,6-trione |
InChI |
InChI=1S/C6H7N3O4/c10-4-7-5(11)9(6(12)8-4)1-3-2-13-3/h3H,1-2H2,(H2,7,8,10,11,12) |
InChI 键 |
NBZYOWJKOWTTRO-UHFFFAOYSA-N |
规范 SMILES |
C1C(O1)CN2C(=O)NC(=O)NC2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


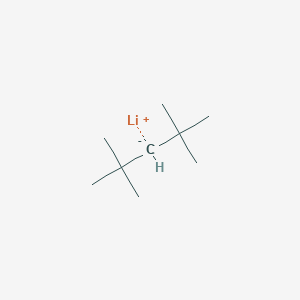
![N-[4-(1,5-Dioxo-1,5-diphenylpentan-3-yl)phenyl]acetamide](/img/structure/B12559308.png)
